molecular formula C7H10N2O B1650800 2-isopropyl-1H-imidazole-5-carbaldehyde CAS No. 120556-21-0

2-isopropyl-1H-imidazole-5-carbaldehyde

Cat. No. B1650800
CAS RN: 120556-21-0
M. Wt: 138.17
InChI Key: OMYAWECGLHHZTB-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole compounds has been a topic of interest in recent years due to their wide range of applications . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .


Chemical Reactions Analysis

Imidazole compounds have been used in a variety of chemical reactions . For example, 2-Imidazolecarboxaldehyde was used in the preparation of tridentate Schiff-base carboxylate-containing ligands by undergoing condensation reaction with amino acids β-alanine and 2-aminobenzoic acid .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the context in which they are used .

Safety and Hazards

Imidazole compounds can present significant safety concerns due to their highly reactive nature . They can cause skin and eye irritation, as well as respiratory tract irritation .

Future Directions

The future of imidazole compounds is promising, with ongoing research into their synthesis and applications . This includes their use in pharmaceuticals and agrochemicals, emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

properties

IUPAC Name

2-propan-2-yl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5(2)7-8-3-6(4-10)9-7/h3-5H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYAWECGLHHZTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60706935
Record name 2-(Propan-2-yl)-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-isopropyl-1H-imidazole-5-carbaldehyde

CAS RN

120556-21-0
Record name 2-(Propan-2-yl)-1H-imidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60706935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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